![molecular formula C13H19ClN2O2 B6619060 rac-benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis CAS No. 881891-90-3](/img/structure/B6619060.png)
rac-benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis (also known as RAC-Bz-ACPC-HCl) is a synthetic compound with a variety of applications in scientific research. It is a member of the family of benzylcarbamate derivatives, which are used as inhibitors of various enzymes. This compound has been widely studied for its biochemical and physiological effects, as well as its applications in lab experiments.
科学的研究の応用
RAC-Bz-ACPC-HCl has a variety of applications in scientific research. It has been used as an inhibitor of several enzymes, including human acetylcholinesterase, human butyrylcholinesterase, and human carboxylesterase. It has also been used in studies of the structure and function of proteins, such as the high-affinity binding site of human histamine H3 receptors. In addition, RAC-Bz-ACPC-HCl has been used to study the effects of drugs on the central nervous system, as well as to study the effects of drugs on the cardiovascular system.
作用機序
RAC-Bz-ACPC-HCl has been found to act as an inhibitor of several enzymes. It works by binding to the active site of the enzyme, which blocks the enzyme from catalyzing its reaction. This inhibition of enzyme activity can have a variety of effects on the biochemical and physiological processes that rely on the enzyme.
Biochemical and Physiological Effects
RAC-Bz-ACPC-HCl has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, which can have a variety of effects on biochemical and physiological processes. For example, it has been found to inhibit the activity of human acetylcholinesterase, which can lead to increased levels of acetylcholine in the body, resulting in increased alertness and memory. In addition, it has been found to inhibit the activity of human butyrylcholinesterase, which can lead to increased levels of butyrylcholine in the body, resulting in increased muscle strength and coordination.
実験室実験の利点と制限
RAC-Bz-ACPC-HCl has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable in a variety of solvents. In addition, it is non-toxic and has a low potential for skin irritation. However, it is important to note that RAC-Bz-ACPC-HCl is a relatively weak inhibitor of enzymes, so it may not be suitable for experiments that require a strong inhibition of enzyme activity.
将来の方向性
There are a variety of potential future directions for research involving RAC-Bz-ACPC-HCl. For example, further research could be conducted to explore the potential therapeutic applications of RAC-Bz-ACPC-HCl, such as its potential to treat certain neurological disorders. In addition, further research could be conducted to explore the potential use of RAC-Bz-ACPC-HCl as an inhibitor of other enzymes, such as proteases. Finally, further research could be conducted to explore the potential use of RAC-Bz-ACPC-HCl as a tool for studying the structure and function of proteins.
合成法
RAC-Bz-ACPC-HCl is synthesized through a multi-step process. First, rac-benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate is synthesized by reacting 3-aminocyclopentyl-1-carboxylic acid with benzylchloroformate in the presence of a base, such as sodium hydroxide. This reaction produces rac-benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate. Next, the rac-benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate is reacted with hydrochloric acid to yield RAC-Bz-ACPC-HCl.
特性
IUPAC Name |
benzyl N-[(1S,3R)-3-aminocyclopentyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c14-11-6-7-12(8-11)15-13(16)17-9-10-4-2-1-3-5-10;/h1-5,11-12H,6-9,14H2,(H,15,16);1H/t11-,12+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIVONITISEIND-LYCTWNKOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)NC(=O)OCC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1N)NC(=O)OCC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(chloromethyl)-3-hydroxy-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B6618980.png)



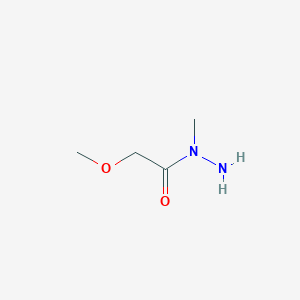
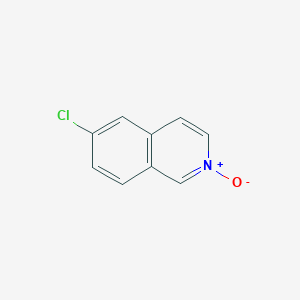

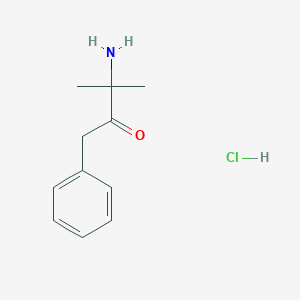
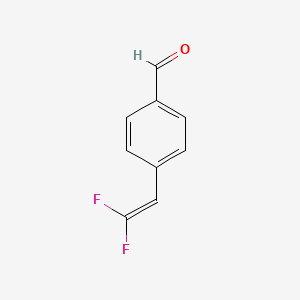
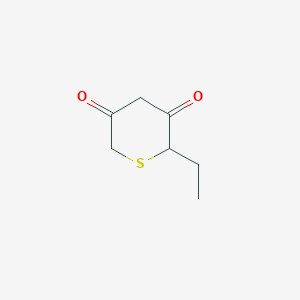
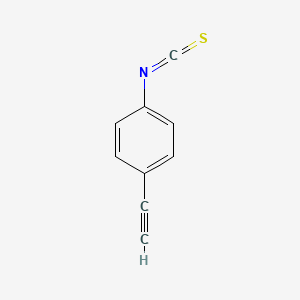
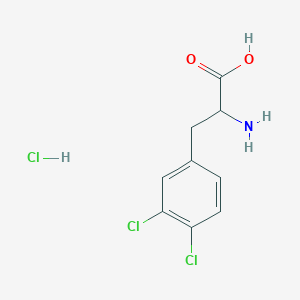
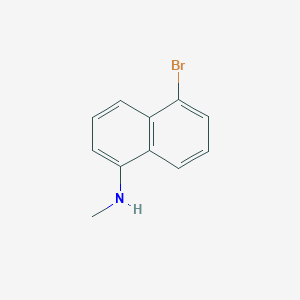
![tert-butyl 3-[(1S)-1-aminoethyl]azetidine-1-carboxylate](/img/structure/B6619050.png)